what is the mechanism of action of AZ-23
what is the mechanism of action of AZ-23
An In-Depth Technical Guide on the Core Mechanism of Action of AZ-23 (Capivasertib/AZD5363)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-23, also known as Capivasertib or AZD5363, is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase AKT (Protein Kinase B)[1][2][3]. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a critical node in the phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway[1][2][4]. This pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a central role in cell proliferation, survival, growth, and metabolism[1][2][5]. The development of AZ-23 is predicated on the therapeutic rationale that inhibiting a key downstream effector like AKT can effectively counter the oncogenic signals driven by upstream alterations, such as mutations in PIK3CA or the loss of the tumor suppressor PTEN[6][7][8].
Core Mechanism of Action
AZ-23 functions as an ATP-competitive inhibitor of AKT kinases[7]. The binding of AZ-23 to the ATP-binding pocket of the AKT isoforms prevents the phosphorylation and subsequent activation of AKT[2]. This blockade of AKT activity leads to the inhibition of downstream signaling cascades that are crucial for tumor cell survival and proliferation[2][5]. By disrupting this pathway, AZ-23 can induce apoptosis (programmed cell death) and reduce cancer cell viability[2].
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of AZ-23 within the PI3K/AKT signaling pathway and a typical experimental workflow for its characterization.
Caption: PI3K/AKT/mTOR signaling pathway showing inhibition of AKT by AZ-23.
Caption: Experimental workflow for Western Blot analysis of AKT pathway modulation.
Quantitative Data
The inhibitory activity of AZ-23 has been quantified in various assays, demonstrating its potency at both the enzymatic and cellular levels.
Table 1: In Vitro Inhibitory Activity of AZ-23
| Target/Assay | IC₅₀ Value | Cell Line/System | Reference(s) |
| Enzymatic Activity | |||
| AKT1 | 3 nM | Cell-free assay | [6] |
| AKT2 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |
| AKT3 | 8 nM (7 nM) | Cell-free assay | [6][9][10] |
| ROCK2 | 56 nM | Cell-free assay | [6] |
| Cellular Activity | |||
| Inhibition of AKT Substrate Phosphorylation (e.g., GSK3β) | ~0.3 - 0.8 µM | Various cell lines | [6][8] |
| Inhibition of Cell Proliferation | < 3 µM | In 41 of 182 tumor cell lines | [6][8] |
| Inhibition of Cell Proliferation | < 1 µM | In 25 of 182 tumor cell lines | [8] |
Table 2: Key Clinical Trial Results for AZ-23 (Capivasertib)
| Trial (Phase) | Combination Therapy | Indication | Primary Endpoint | Result (AZ-23 Arm vs. Placebo Arm) | Reference(s) |
| PAKT (Phase II) | Paclitaxel | Metastatic Triple-Negative Breast Cancer (TNBC) | Progression-Free Survival (PFS) | 5.9 months vs. 4.2 months (HR 0.75) | [11] |
| Overall Survival (OS) | 19.1 months vs. 12.6 months (HR 0.64) | [11] | |||
| FAKTION (Phase II) | Fulvestrant | ER+/HER2- Advanced Breast Cancer | Progression-Free Survival (PFS) | 10.3 months vs. 4.8 months (HR 0.57) | [12] |
| Overall Survival (OS) | 26.0 months vs. 20.0 months (HR 0.59) | [12] | |||
| Meta-Analysis (4 RCTs) | Chemotherapy or Hormonal Therapy | Solid Tumors (ITT population) | Progression-Free Survival (PFS) | HR 0.75 (p=0.002) | [13][14] |
| Overall Survival (OS) | HR 0.61 (p=0.0001) | [13][14] |
HR: Hazard Ratio; ITT: Intent-to-Treat
Experimental Protocols
The mechanism of action of AZ-23 has been elucidated through a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Assay (Caliper Off-Chip Mobility Shift Assay)
This assay is designed to directly measure the inhibitory effect of AZ-23 on the enzymatic activity of purified AKT isoforms.
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Objective: To determine the IC₅₀ value of AZ-23 against AKT1, AKT2, and AKT3.
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Methodology:
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Active recombinant AKT1, AKT2, or AKT3 enzymes are incubated with a 5-FAM-labeled peptide substrate and ATP at their respective Km concentrations[6].
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The reaction mixture includes a buffer containing MgCl₂, DTT, HEPES, and Brij-35[9].
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Increasing concentrations of AZ-23 are added to the reaction wells.
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The reactions are incubated at room temperature for a defined period (e.g., 1 hour) and then stopped by the addition of a stop buffer containing EDTA[6].
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The reaction products (phosphorylated peptide) are separated from the substrate (non-phosphorylated peptide) by electrophoresis using a Caliper LabChip instrument.
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The amount of phosphorylated product is quantified by laser-induced fluorescence.
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IC₅₀ values are calculated by fitting the dose-response data to a standard four-parameter logistic curve[6][9].
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Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of AZ-23 to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of its downstream substrates.
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Objective: To measure the inhibition of phosphorylation of AKT substrates like PRAS40, GSK3β, and S6 in cancer cells.
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Methodology:
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Cancer cell lines (e.g., BT474c, LNCaP) are seeded in multi-well plates and allowed to adhere overnight[6][9].
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Cells are then treated with a range of AZ-23 concentrations (e.g., 0.03 µM to 10 µM) for a specified duration (e.g., 2 to 24 hours)[1][9].
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Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Total protein concentration is determined using a BCA or Bradford assay.
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-AKT Ser473, p-GSK3β Ser9, p-PRAS40 Thr246) and total protein counterparts.
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The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified to determine the extent of phosphorylation inhibition[6].
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Cell Proliferation Assay (MTS or Sytox Green)
These assays measure the effect of AZ-23 on the viability and proliferation of cancer cell lines.
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Objective: To determine the anti-proliferative potency of AZ-23.
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Methodology (MTS Assay):
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Cells are seeded in 96-well plates and incubated overnight[6].
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Cells are exposed to a serial dilution of AZ-23 for 72 hours[6].
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CellTiter 96 AQueous One Solution Reagent (MTS) is added to each well.
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After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of living cells[6].
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Methodology (Sytox Green Assay):
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This method measures cytotoxicity by quantifying dead cells.
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After treatment as above, Sytox Green nucleic acid dye, which only enters cells with compromised membranes, is added[6].
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The number of dead (green fluorescent) cells is detected using a cytometer like the Acumen Explorer[1][6].
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Subsequently, cells are permeabilized with saponin to stain all nuclei, allowing for a total cell count and calculation of the cytotoxic percentage[6].
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In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of AZ-23 in a physiological setting.
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Objective: To assess the dose-dependent inhibition of tumor growth by AZ-23.
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Methodology:
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Human tumor cells (e.g., BT474c, U87-MG) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice)[6].
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Once tumors reach a specified volume, mice are randomized into control and treatment groups.
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AZ-23 is administered orally (p.o.) at various doses and schedules (e.g., 100-300 mg/kg, twice daily)[6][8].
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Tumor volume and body weight are measured regularly.
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At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT substrates) to confirm target engagement[6][8].
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Biomarkers of Sensitivity and Resistance
The efficacy of AZ-23 is significantly influenced by the genetic background of the tumor.
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Predictive Biomarkers for Sensitivity: Tumors with activating mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations, or loss/inactivation of the tumor suppressor PTEN, show increased sensitivity to AZ-23[6][7][8]. These genetic alterations lead to a dependence on AKT signaling for survival, rendering the cells vulnerable to its inhibition.
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Mechanisms of Resistance: Resistance to AZ-23 has been associated with mutations in the RAS pathway (KRAS, NRAS, HRAS)[6][8][15]. RAS mutations can activate parallel signaling pathways (e.g., the MAPK pathway), bypassing the need for AKT signaling and thus limiting the drug's efficacy[6].
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is Capivasertib used for? [synapse.patsnap.com]
- 3. Capivasertib - NCI [dctd.cancer.gov]
- 4. A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5363 [openinnovation.astrazeneca.com]
- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
